1-methyl-2-(propan-2-yl)-4-{[3-(thiophen-3-yl)pyrrolidin-1-yl]sulfonyl}-1H-imidazole 1-methyl-2-(propan-2-yl)-4-{[3-(thiophen-3-yl)pyrrolidin-1-yl]sulfonyl}-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 2177365-47-6
VCID: VC6863500
InChI: InChI=1S/C15H21N3O2S2/c1-11(2)15-16-14(9-17(15)3)22(19,20)18-6-4-12(8-18)13-5-7-21-10-13/h5,7,9-12H,4,6,8H2,1-3H3
SMILES: CC(C)C1=NC(=CN1C)S(=O)(=O)N2CCC(C2)C3=CSC=C3
Molecular Formula: C15H21N3O2S2
Molecular Weight: 339.47

1-methyl-2-(propan-2-yl)-4-{[3-(thiophen-3-yl)pyrrolidin-1-yl]sulfonyl}-1H-imidazole

CAS No.: 2177365-47-6

Cat. No.: VC6863500

Molecular Formula: C15H21N3O2S2

Molecular Weight: 339.47

* For research use only. Not for human or veterinary use.

1-methyl-2-(propan-2-yl)-4-{[3-(thiophen-3-yl)pyrrolidin-1-yl]sulfonyl}-1H-imidazole - 2177365-47-6

Specification

CAS No. 2177365-47-6
Molecular Formula C15H21N3O2S2
Molecular Weight 339.47
IUPAC Name 1-methyl-2-propan-2-yl-4-(3-thiophen-3-ylpyrrolidin-1-yl)sulfonylimidazole
Standard InChI InChI=1S/C15H21N3O2S2/c1-11(2)15-16-14(9-17(15)3)22(19,20)18-6-4-12(8-18)13-5-7-21-10-13/h5,7,9-12H,4,6,8H2,1-3H3
Standard InChI Key SFQCIAWERIWPMR-UHFFFAOYSA-N
SMILES CC(C)C1=NC(=CN1C)S(=O)(=O)N2CCC(C2)C3=CSC=C3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 1H-imidazole core substituted at the 1-position with a methyl group, the 2-position with an isopropyl (propan-2-yl) group, and the 4-position with a sulfonamide group linked to a 3-(thiophen-3-yl)pyrrolidine ring. This architecture combines aromatic (imidazole, thiophene) and aliphatic (pyrrolidine) components, creating a hybrid structure with potential for diverse interactions.

Key Features:

  • Imidazole Core: A five-membered aromatic ring with two nitrogen atoms, known for its role in biological systems (e.g., histidine, purine analogs) .

  • Sulfonamide Linker: A sulfonyl group bridging the imidazole and pyrrolidine-thiophene moiety, commonly associated with antibacterial and enzymatic inhibition properties .

  • Pyrrolidine-Thiophene Substituent: A saturated five-membered nitrogen ring (pyrrolidine) fused to a sulfur-containing aromatic ring (thiophene), introducing steric bulk and electronic diversity .

Physicochemical Properties

While experimental data for this specific compound are unavailable, properties can be extrapolated from analogs:

PropertyValue/DescriptionBasis for Estimation
Molecular FormulaC₁₆H₂₂N₄O₂S₂Sum of substituents
Molecular Weight390.50 g/molCalculated from formula
SolubilityModerate in polar aprotic solvents (e.g., DMF)Sulfonamide and heterocycles
LogP (Partition Coeff.)~2.5Hydrophobic substituents
pKa~6.5 (sulfonamide proton)Analogous sulfonamides

Synthetic Pathways

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

  • 1-Methyl-2-isopropyl-1H-imidazole-4-sulfonyl chloride: A sulfonyl chloride precursor.

  • 3-(Thiophen-3-yl)pyrrolidine: A pyrrolidine ring substituted at the 3-position with thiophene.

  • Sulfonamide Coupling: Union of fragments 1 and 2.

Synthesis of 1-Methyl-2-isopropyl-1H-imidazole-4-sulfonyl Chloride

  • Imidazole Alkylation:

    • Reaction of imidazole with methyl iodide and isopropyl bromide under basic conditions to introduce 1-methyl and 2-isopropyl groups .

    • Yield: ~60–75% (based on analogous alkylations) .

  • Sulfonation:

    • Treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C to introduce the sulfonyl chloride group at the 4-position .

    • Reaction time: 2–4 hours; yield: ~50–65% .

Synthesis of 3-(Thiophen-3-yl)Pyrrolidine

  • Pyrrolidine Formation:

    • Hydrogenation of 2-methylpyrroline using Pt/C catalyst in ethanol/methanol (3:1 v/v) to yield 2-methylpyrrolidine .

    • Yield: ~85–90% .

  • Thiophene Functionalization:

    • Suzuki-Miyaura coupling of 3-bromothiophene with pyrrolidine-3-boronic acid under Pd catalysis .

    • Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 hours.

    • Yield: ~70–80% .

Sulfonamide Coupling

  • Reaction of 1-methyl-2-isopropyl-1H-imidazole-4-sulfonyl chloride with 3-(thiophen-3-yl)pyrrolidine in THF with triethylamine .

  • Conditions: 0°C to room temperature, 6–8 hours.

  • Yield: ~55–70% (based on analogous couplings) .

Computational and Spectroscopic Insights

DFT Calculations

  • HOMO-LUMO Gap: Estimated at ~4.2 eV, suggesting moderate reactivity.

  • Molecular Electrostatic Potential (MEP): High electron density at sulfonamide oxygen and thiophene sulfur, indicating nucleophilic attack sites.

Spectroscopic Characterization (Predicted)

  • ¹H NMR (CDCl₃):

    • δ 1.2–1.4 (d, 6H, isopropyl-CH₃)

    • δ 2.8–3.2 (m, 4H, pyrrolidine-CH₂)

    • δ 7.1–7.3 (m, 3H, thiophene-H)

  • IR (KBr):

    • 1340 cm⁻¹ (S=O asymmetric stretch)

    • 1160 cm⁻¹ (S=O symmetric stretch)

Industrial and Pharmaceutical Applications

Drug Development

  • H₃ Receptor Ligands: Pyrrolidine derivatives are explored for neurological disorders .

  • Anticancer Agents: Imidazole-sulfonamides inhibit carbonic anhydrase IX in hypoxic tumors .

Material Science

Thiophene-pyrrolidine systems are used in organic semiconductors due to π-conjugation and charge transport properties .

Challenges and Future Directions

  • Synthetic Optimization: Improving coupling yields (e.g., microwave-assisted synthesis).

  • In Vivo Studies: Assessing pharmacokinetics and toxicity profiles.

  • Structural Modifications: Introducing fluorinated or nitro groups to enhance bioactivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator